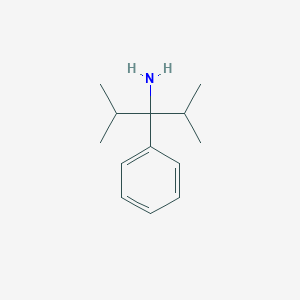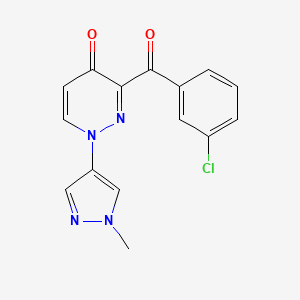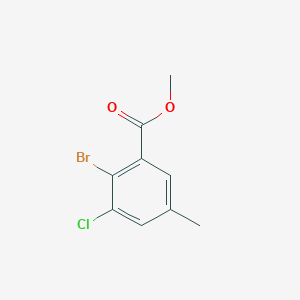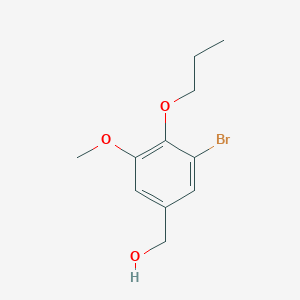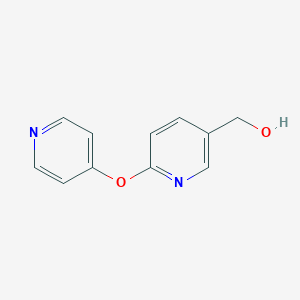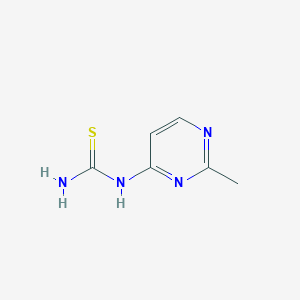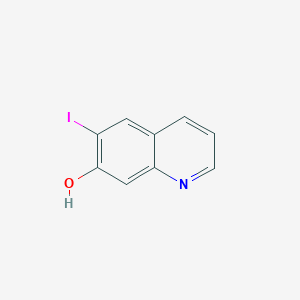![molecular formula C13H12O2S B15358519 Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
Methyl [2-(2-thienyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-thiophen-2-ylphenyl)acetate is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is characterized by its unique molecular structure and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-(2-thiophen-2-ylphenyl)acetate typically begins with thiophene and benzene derivatives.
Reaction Steps: The compound can be synthesized through a multi-step reaction process involving the formation of intermediates and subsequent functional group modifications.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Processes: Some industrial processes may employ continuous flow methods to increase efficiency and scalability.
Types of Reactions:
Oxidation: Methyl 2-(2-thiophen-2-ylphenyl)acetate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, and alcohols.
Reduction Products: Reduction reactions typically yield alcohols and amines.
Substitution Products: Substitution reactions can result in the formation of different derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Methyl 2-(2-thiophen-2-ylphenyl)acetate is used in organic synthesis and as a building block for more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-(2-thiophen-2-ylphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene Derivatives: Other thiophene derivatives with similar structures and properties.
Phenylacetate Derivatives: Compounds that share the phenylacetate moiety.
Heterocyclic Compounds: Other heterocyclic compounds with sulfur atoms in their rings.
Uniqueness: Methyl 2-(2-thiophen-2-ylphenyl)acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity set it apart from other similar compounds.
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 2-(2-thiophen-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)9-10-5-2-3-6-11(10)12-7-4-8-16-12/h2-8H,9H2,1H3 |
InChI Key |
IQDQMSXAZKCNIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


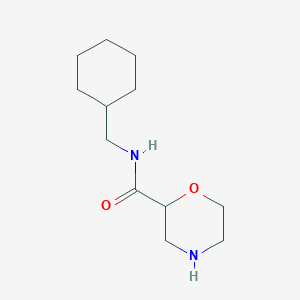
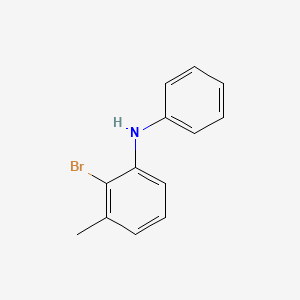
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
